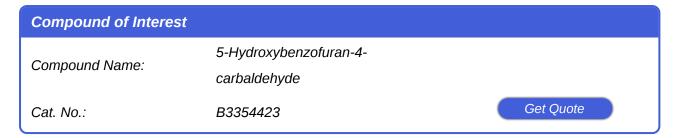


# Spectroscopic Profile of 5-Hydroxybenzofuran-4-carbaldehyde: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 5
Hydroxybenzofuran-4-carbaldehyde, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of directly published experimental data for this specific compound, this guide presents a combination of reported data for structurally similar compounds and predicted spectral information based on established principles of spectroscopic analysis. This document aims to serve as a valuable resource for the identification, characterization, and further investigation of this and related benzofuran derivatives.

### **Predicted Spectroscopic Data**

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **5-Hydroxybenzofuran-4-carbaldehyde**. These predictions are based on the analysis of spectral data from analogous compounds, including various substituted benzofurans and hydroxybenzaldehydes.

#### Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~10.0 - 10.5	S	-	-CHO
~9.0 - 10.0	s (broad)	-	-ОН
~7.5 - 7.8	d	~2.0 - 3.0	H-2
~7.2 - 7.5	d	~8.0 - 9.0	H-7
~6.8 - 7.1	d	~8.0 - 9.0	H-6
~6.7 - 7.0	d	~2.0 - 3.0	H-3

Solvent: DMSO-d<sub>6</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift (δ, ppm)	Assignment
~190 - 195	C=O (Aldehyde)
~155 - 160	C-5
~150 - 155	C-7a
~145 - 150	C-2
~125 - 130	C-3a
~120 - 125	C-7
~115 - 120	C-4
~110 - 115	C-6
~105 - 110	C-3

Solvent: DMSO-d6

### **Table 3: Predicted IR Spectroscopic Data**



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3200 - 3500	Broad	O-H stretch (phenolic)
~2800 - 2900	Medium	C-H stretch (aldehyde)
~1650 - 1680	Strong	C=O stretch (aldehyde, conjugated)
~1580 - 1620	Medium-Strong	C=C stretch (aromatic)
~1450 - 1500	Medium	C=C stretch (aromatic)
~1200 - 1300	Strong	C-O stretch (phenol)
~1100 - 1200	Medium	C-O-C stretch (furan)
~800 - 900	Strong	C-H bend (out-of-plane, aromatic)

Sample Preparation: KBr pellet or ATR

**Table 4: Predicted Mass Spectrometry Data** 

m/z	Relative Intensity (%)	Assignment
162	~100	[M]+ (Molecular Ion)
161	High	[M-H]+
133	Medium	[M-CHO]+
105	Medium	[M-CHO-CO]+

Ionization Mode: Electron Ionization (EI)

## **Experimental Protocols**

The following sections outline generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic organic compounds.



#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

A solution of the sample is prepared by dissolving approximately 5-10 mg of **5- Hydroxybenzofuran-4-carbaldehyde** in about 0.6-0.7 mL of a deuterated solvent, typically DMSO-d<sub>6</sub>, in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard ( $\delta$  = 0.00 ppm). The <sup>1</sup>H and <sup>13</sup>C NMR spectra are then acquired on a 400 MHz or higher field NMR spectrometer. For <sup>1</sup>H NMR, standard acquisition parameters are used. For <sup>13</sup>C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

#### Infrared (IR) Spectroscopy

For solid samples, an IR spectrum can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

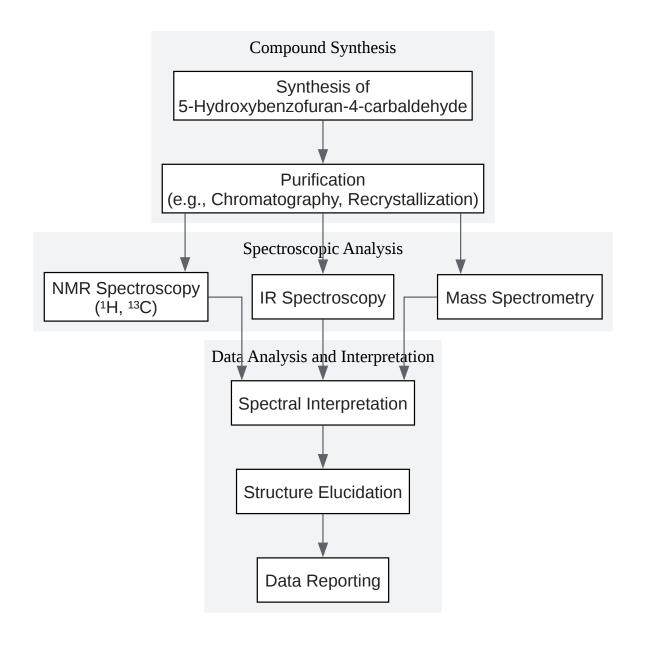
#### Mass Spectrometry (MS)

For a volatile and thermally stable compound like **5-Hydroxybenzofuran-4-carbaldehyde**, Electron Ionization (EI) is a common mass spectrometry technique. A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

### **Data Acquisition and Analysis Workflow**

The following diagram illustrates a typical workflow for the acquisition and analysis of spectroscopic data for a chemical compound.





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Caption: Workflow for Spectroscopic Analysis.

This guide provides a foundational understanding of the expected spectroscopic properties of **5-Hydroxybenzofuran-4-carbaldehyde**. Experimental verification of this data is crucial and researchers are encouraged to perform their own analyses to confirm these predictions.



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